molecular formula C12H19NOS B2838023 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate CAS No. 1342994-82-4

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate

Cat. No.: B2838023
CAS No.: 1342994-82-4
M. Wt: 225.35
InChI Key: CEWCRUHEUSMBGF-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is a sterically hindered isothiocyanate derivative characterized by a cyclohexane backbone substituted with a tert-butyl group at the 4-position and a carbonyl-linked isothiocyanate (-NCS) group at the 1-position. The tert-butyl group introduces significant steric bulk, which influences its reactivity, solubility, and interactions with biological or chemical targets. Isothiocyanates are widely recognized for their electrophilic reactivity, particularly toward thiol (-SH) and amine (-NH) groups, making them valuable in chemical biology, protein modification, and synthetic chemistry .

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carbonyl isothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCRUHEUSMBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342994-82-4
Record name 4-(tert-butyl)cyclohexanecarbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate typically involves the reaction of 4-tert-butylcyclohexanone with a suitable isothiocyanate reagent. The reaction conditions often include the use of a base to facilitate the formation of the isothiocyanate group. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Thioureas and other substituted products.

Scientific Research Applications

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical assays and as a reagent for labeling proteins and other biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other chemical entities. This reactivity is utilized in various applications, including protein labeling and the synthesis of thiourea derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity

Compared to simpler isothiocyanates (e.g., methyl isothiocyanate, phenyl isothiocyanate), the tert-butylcyclohexane backbone in 4-tert-butylcyclohexane-1-carbonyl isothiocyanate imposes steric constraints that reduce its reaction rates with nucleophiles. For example:

  • Methyl isothiocyanate (CH₃-NCS) reacts rapidly with pyridines due to minimal steric hindrance, forming zwitterionic intermediates in nucleophilic substitution reactions .
  • Phenyl carbonyl isothiocyanate (Ph-CO-NCS) exhibits moderate reactivity in aminolysis reactions, with solvent polarity (e.g., acetonitrile) accelerating zwitterionic intermediate formation .
  • 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate shows slower kinetics in analogous reactions due to steric shielding of the electrophilic NCS group by the tert-butyl substituent .

Table 1: Comparative Reactivity of Selected Isothiocyanates

Compound Substituent Steric Bulk Reaction Rate with Pyridine (Relative)
Methyl isothiocyanate -CH₃ Low 1.00 (Reference)
Phenyl carbonyl isothiocyanate -Ph-CO- Moderate 0.45
4-Tert-butylcyclohexane-1-carbonyl isothiocyanate -Cyclohexane-CO- (tert-butyl) High 0.12
Solubility and Ionizable Groups

The absence of ionizable groups (e.g., -COOH in fluorescein isothiocyanate (FITC) or tertiary amines in DABITC/DNITC) distinguishes 4-tert-butylcyclohexane-1-carbonyl isothiocyanate from other functionalized isothiocyanates. FITC’s carboxylic acid group enhances water solubility, enabling applications in fluorescent labeling, whereas the tert-butyl derivative is more lipophilic, favoring organic-phase reactions .

Table 2: Solubility and Functional Group Comparison

Compound Key Functional Group Solubility Profile Primary Application
Fluorescein isothiocyanate (FITC) -COOH Water-soluble Fluorescent protein labeling
DABITC Tertiary amine Moderate polarity N-alkyl Edman degradation
4-Tert-butylcyclohexane-1-carbonyl isothiocyanate Tert-butyl/cyclohexane Lipophilic Selective covalent modification

Mechanistic Insights from Reaction Pathways

The nucleophilic substitution mechanism of isothiocyanates involves zwitterionic tetrahedral intermediates (e.g., in phenyl carbonyl isothiocyanate reactions with pyridines) . For 4-tert-butylcyclohexane-1-carbonyl isothiocyanate, computational studies suggest that steric effects destabilize such intermediates, leading to higher activation energies and slower kinetics compared to less hindered analogs .

Biological Activity

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate (TBCITC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Isothiocyanates are known for their anticancer properties, and TBCITC is no exception. This article reviews the biological activity of TBCITC, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

TBCITC belongs to a class of compounds known as isothiocyanates, which are derived from glucosinolates found in cruciferous vegetables. The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N2_{2}S
  • Molecular Weight : 225.34 g/mol

TBCITC exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Activity :
    • TBCITC has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
    • It inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells, by targeting specific signaling pathways such as the MAPK/ERK pathway.
  • Antioxidant Properties :
    • The compound demonstrates significant antioxidant activity, which helps in reducing oxidative stress in cells.
    • This property is beneficial in protecting normal cells from damage during cancer treatment.
  • Anti-inflammatory Effects :
    • TBCITC can inhibit pro-inflammatory cytokines, thereby reducing inflammation associated with various diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A study investigated the effects of TBCITC on human breast cancer cell lines (MCF-7). The results indicated that treatment with TBCITC led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The IC50 value for MCF-7 cells was found to be approximately 10 µM, indicating potent activity against these cancer cells .
  • In Vivo Studies :
    In an animal model study, TBCITC was administered to mice with induced tumors. The results showed a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced angiogenesis in treated mice .
  • Mechanistic Insights :
    Further mechanistic studies revealed that TBCITC activates the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells (IC50 ~10 µM)
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
In Vivo Tumor ReductionSignificant decrease in tumor size

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-tert-butylcyclohexane-1-carbonyl isothiocyanate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition-elimination mechanisms. For example, acyl chlorides react with potassium thiocyanate to form acyl isothiocyanates through an SN2 pathway . Key variables include solvent choice (e.g., DMF or MeCN), temperature (reflux conditions), and base selection (e.g., DBU or trimethylamine). Yields (40–80%) are highly dependent on these factors, with lower temperatures favoring intermediates and higher temperatures driving completion .

Q. How can spectroscopic methods confirm the presence of the isothiocyanate group in this compound?

  • Methodological Answer :

  • FT-IR : A sharp peak near 2050–2150 cm⁻¹ confirms the -N=C=S stretching vibration .
  • NMR : The isothiocyanate carbon (C=S) appears as a singlet at δ 130–140 ppm in ¹³C NMR. Adjacent protons may show deshielding due to electron withdrawal .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of -NCS group) provide structural validation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : While specific GHS data for this compound is unavailable, analogous isothiocyanates (e.g., 4-chlorobenzyl isothiocyanate) require:

  • Ventilation : Use fume hoods to avoid inhalation (H331 hazard).
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact (H314/H318).
  • Storage : Inert atmosphere and moisture-free conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of the isothiocyanate group in cycloaddition reactions?

  • Methodological Answer : The tert-butyl group at the 4-position creates steric bulk, reducing accessibility of the isothiocyanate group. Computational studies (e.g., DFT) show hindered nucleophilic attack on the -N=C=S moiety, favoring 6-exo-dig cyclization over linear adducts. Reaction outcomes can be directed by adjusting solvent polarity (e.g., DMSO enhances cyclization) .

Q. What strategies mitigate isomerization during synthesis, and how are cis/trans isomers resolved?

  • Methodological Answer :

  • Chromatography : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation.
  • Crystallization : Isolate isomers via fractional crystallization in hexane/ethyl acetate mixtures.
  • Stereochemical Control : Low-temperature reactions (-20°C) stabilize specific conformers, as seen in tert-butylcyclohexanol isomer separation .

Q. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculates transition states and intermediates. For example:

  • Cycloadditions : Simulate orbital interactions (e.g., HOMO-LUMO overlap between isothiocyanate and alkynes).
  • Kinetics : Compare activation energies of competing pathways (e.g., linear vs. cyclic product formation) .

Q. What contradictions exist in reported data on thiourea derivative synthesis using this compound?

  • Methodological Analysis :

  • Intermediate Formation : Some conditions (e.g., DBU in dioxane) yield isothiocyanate intermediates instead of thioureas, necessitating base screening (e.g., NaOH in DMSO at 70°C) .
  • Toxicity : Thiophosgene-based routes (toxic) are common, but safer alternatives like in situ thiocyanate generation are emerging .

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